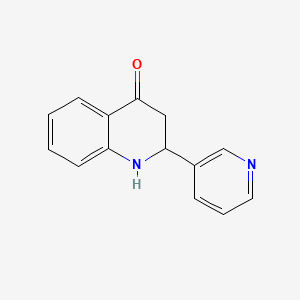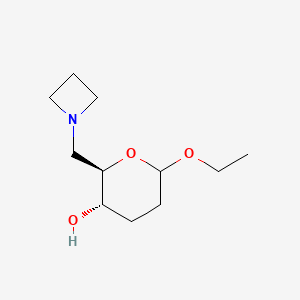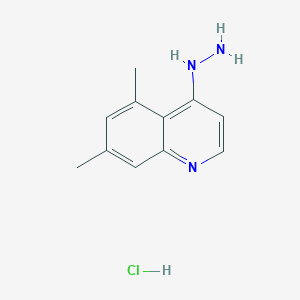
4-Formylnaphthalen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylnaphthalen-1-yl acetate is an organic compound with the molecular formula C₁₃H₁₀O₃ It is a derivative of naphthalene, characterized by the presence of a formyl group at the 4-position and an acetate group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylnaphthalen-1-yl acetate typically involves the acetylation of 4-formylnaphthalene. One common method includes the reaction of 4-formylnaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Formylnaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Carboxynaphthalen-1-yl acetate.
Reduction: 4-Hydroxymethylnaphthalen-1-yl acetate.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
4-Formylnaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Formylnaphthalen-1-yl acetate is primarily based on its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
4-Formylnaphthalene: Lacks the acetate group, making it less reactive in certain chemical reactions.
1-Acetoxynaphthalene: Lacks the formyl group, limiting its potential biological activities.
4-Hydroxynaphthalen-1-yl acetate: Similar structure but with a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness: 4-Formylnaphthalen-1-yl acetate is unique due to the presence of both formyl and acetate groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality makes it a versatile compound in various fields of research.
Properties
CAS No. |
70485-62-0 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(4-formylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C13H10O3/c1-9(15)16-13-7-6-10(8-14)11-4-2-3-5-12(11)13/h2-8H,1H3 |
InChI Key |
RPKGHSQSLORRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)

![5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)


![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11886609.png)
![2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11886610.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)

